Cas no 61266-71-5 ((2-methyloxetan-2-yl)methanol)
(2-methyloxetan-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxetanemethanol, 2-methyl-
- (2-Methyloxetan-2-yl)methanol
- 2-methyl-2-hydroxymethyloxetane
- 3-methyl-3-oxetanmethanol
- AC1MZJ1C
- CTK2E3753
- HT813
- I14-20468
- SureCN2810066
- FT-0769300
- MFCD31926888
- DTXSID00397841
- 61266-71-5
- SCHEMBL2810066
- CS-0183569
- AKOS006273848
- SY344606
- EN300-2517107
- MFCD00078302
- SY076476
- AMY5672
- SY344605
- MFCD31926887
- AS-46485
- CS1015
- (S)-(2-Methyloxetan-2-yl)methanol
- DB-003291
- (2-methyloxetan-2-yl)methanol
-
- MDL: MFCD00078302
- Inchi: 1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3
- InChI Key: SHSBMPDSSWZEPU-UHFFFAOYSA-N
- SMILES: O1CCC1(C)CO
Computed Properties
- Exact Mass: 102.0681
- Monoisotopic Mass: 102.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 72.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
(2-methyloxetan-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM283962-1g |
(2-Methyloxetan-2-yl)methanol |
61266-71-5 | 95% | 1g |
$1245 | 2021-06-09 | |
| Alichem | A449042265-100mg |
(2-Methyloxetan-2-yl)methanol |
61266-71-5 | 95% | 100mg |
$339.66 | 2023-09-01 | |
| Alichem | A449042265-250mg |
(2-Methyloxetan-2-yl)methanol |
61266-71-5 | 95% | 250mg |
$586.30 | 2023-09-01 | |
| Alichem | A449042265-1g |
(2-Methyloxetan-2-yl)methanol |
61266-71-5 | 95% | 1g |
$1318.68 | 2023-09-01 | |
| TRC | B497180-2.5mg |
(2-methyloxetan-2-yl)methanol |
61266-71-5 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B497180-5mg |
(2-methyloxetan-2-yl)methanol |
61266-71-5 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B497180-25mg |
(2-methyloxetan-2-yl)methanol |
61266-71-5 | 25mg |
$ 250.00 | 2022-06-07 | ||
| abcr | AB453214-100 mg |
(2-Methyloxetan-2-yl)methanol, 95%; . |
61266-71-5 | 95% | 100MG |
€289.50 | 2023-07-18 | |
| abcr | AB453214-250 mg |
(2-Methyloxetan-2-yl)methanol, 95%; . |
61266-71-5 | 95% | 250MG |
€537.70 | 2023-07-18 | |
| abcr | AB453214-1 g |
(2-Methyloxetan-2-yl)methanol, 95%; . |
61266-71-5 | 95% | 1g |
€1,278.90 | 2023-07-18 |
(2-methyloxetan-2-yl)methanol Suppliers
(2-methyloxetan-2-yl)methanol Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on (2-methyloxetan-2-yl)methanol
(2-methyloxetan-2-yl)methanol (CAS No. 61266-71-5): An Overview of Its Structure, Properties, and Applications in Chemical and Pharmaceutical Research
(2-methyloxetan-2-yl)methanol, also known by its CAS number 61266-71-5, is a versatile organic compound that has gained significant attention in recent years due to its unique structural features and potential applications in various fields, particularly in chemical and pharmaceutical research. This compound belongs to the class of oxetanes, which are four-membered cyclic ethers with a wide range of biological activities and synthetic utilities.
The molecular formula of (2-methyloxetan-2-yl)methanol is C5H10O2, and its molecular weight is approximately 102.13 g/mol. The compound features a methyloxetane ring with a hydroxymethyl substituent, which imparts unique chemical reactivity and functional versatility. The presence of the hydroxyl group makes it an attractive building block for the synthesis of more complex molecules, including pharmaceuticals and bioactive compounds.
In terms of physical properties, (2-methyloxetan-2-yl)methanol is a colorless liquid with a boiling point of around 95°C at atmospheric pressure. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has limited solubility in water. These properties make it suitable for various synthetic transformations and purification processes.
The synthesis of (2-methyloxetan-2-yl)methanol can be achieved through several routes, including the ring-opening polymerization of epoxides followed by selective hydrolysis or the direct synthesis from alcohols and ketones using transition metal catalysts. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for its production, such as using biocatalysts or microwave-assisted synthesis.
In the realm of pharmaceutical research, (2-methyloxetan-2-yl)methanol has shown promise as a key intermediate in the synthesis of drugs targeting various diseases. For instance, it has been utilized in the development of novel antiviral agents, particularly those targeting RNA viruses such as influenza and hepatitis C. The oxetane ring structure provides a rigid scaffold that can enhance the binding affinity and selectivity of drug molecules to their target proteins.
Additionally, (2-methyloxetan-2-yl)methanol has been explored for its potential use in the treatment of neurological disorders. Studies have demonstrated that derivatives of this compound can cross the blood-brain barrier efficiently, making them suitable candidates for the development of central nervous system (CNS) drugs. The ability to modulate specific neurotransmitter systems while maintaining low toxicity profiles is a significant advantage in this context.
Beyond its pharmaceutical applications, (2-methyloxetan-2-yl)methanol has found utility in materials science. Its unique combination of rigidity and functional groups makes it an excellent monomer for the preparation of polymers with tailored properties. For example, copolymers containing this monomer have been used to create biodegradable materials for environmental applications and drug delivery systems with controlled release profiles.
The environmental impact of chemicals is an increasingly important consideration in their development and use. Research on the biodegradability and ecotoxicity of (2-methyloxetan-2-yl)methanol has shown that it exhibits low toxicity to aquatic organisms and can be degraded under aerobic conditions. This makes it a more sustainable choice compared to some traditional organic solvents and intermediates.
In conclusion, (2-methyloxetan-2-yl)methanol (CAS No. 61266-71-5) is a multifaceted compound with a wide range of applications in chemical and pharmaceutical research. Its unique structural features, synthetic versatility, and favorable physical properties make it an attractive candidate for further exploration and development. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility in various scientific fields.
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